![molecular formula C11H20N2O B1478663 1-Cyclopropyldecahydropyrido[4,3-e][1,4]oxazepine CAS No. 2098009-19-7](/img/structure/B1478663.png)
1-Cyclopropyldecahydropyrido[4,3-e][1,4]oxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyldecahydropyrido[4,3-e][1,4]oxazepine is a chemical compound with the molecular formula C11H20N2O. It is a derivative of oxazepine, a family of unsaturated heterocycles containing seven atoms, with a nitrogen replacing a carbon at one position and with an oxygen replacing a carbon at another position .
Synthesis Analysis
The synthesis of 1,4-oxazepine derivatives, including 1-Cyclopropyldecahydropyrido[4,3-e][1,4]oxazepine, can be achieved through various methods. One such method involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . Another method involves a copper-catalyzed reaction . These methods serve as a guide to chemists in developing oxazepine derivatives .Molecular Structure Analysis
The molecular structure of 1-Cyclopropyldecahydropyrido[4,3-e][1,4]oxazepine is characterized by its molecular formula C11H20N2O. Further analysis of its molecular structure would require more specific data or computational modeling.Chemical Reactions Analysis
The chemical reactions involving 1,4-oxazepine derivatives have been studied extensively. For instance, substituted 2-aminophenols can react with alkynones to form a series of benzo [b] [1,4]oxazepine derivatives . Other methods include copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation .Aplicaciones Científicas De Investigación
Innovative Synthesis Approaches
Researchers have developed various methods for synthesizing oxazepine derivatives, highlighting their potential in creating novel compounds with diverse applications. For instance, the synthesis of tetrahydro-1,3-oxazepines involves regioselective intramolecular amination of cyclopropylmethyl cation, showing the efficiency and selectivity of this process in generating structurally complex molecules (Skvorcova, Grigorjeva, & Jirgensons, 2015). Additionally, gold(I)-catalyzed reactions have been employed to synthesize pyrrolo[3,4-d][1,2]oxazepines, showcasing a modular approach to accessing highly substituted derivatives through 1,3-dipolar cycloaddition reactions (Yanqing Zhang & Junliang Zhang, 2012).
Chemical Transformations and Derivatives
The creation of 1,4-oxazepine derivatives through innovative chemical transformations reveals the adaptability of these frameworks for synthesizing new chemical entities. Techniques such as ring-closing metathesis (RCM) and ring-closing enyne metathesis (RCEYM) have facilitated the generation of functionalized oxazepine frameworks, demonstrating the synthetic utility of these methods in preparing compounds with potential biological activity (Sridharan, Maiti, & Menéndez, 2009).
Potential Biological Activities
Some oxazepine derivatives have been screened for their anticancer activity, particularly as telomerase inhibitors, indicating the relevance of these compounds in medicinal chemistry and drug discovery. Compounds derived from the oxazepine framework have shown inhibitory activity against telomerase in cancer cells, suggesting their potential as therapeutic agents (Xinhua Liu et al., 2013). This highlights the promise of oxazepine derivatives in the development of new treatments for cancer.
Propiedades
IUPAC Name |
1-cyclopropyl-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-e][1,4]oxazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-2-10(1)13-5-6-14-8-9-7-12-4-3-11(9)13/h9-12H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVBINLXGAPQIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCOCC3C2CCNC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


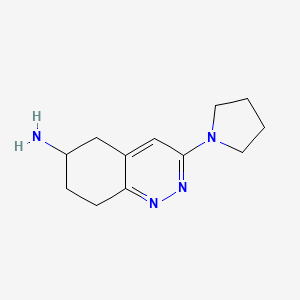

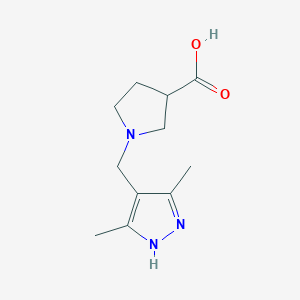

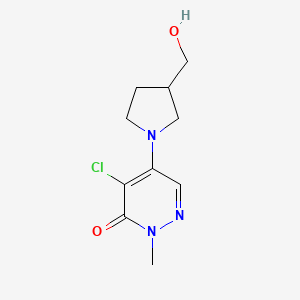
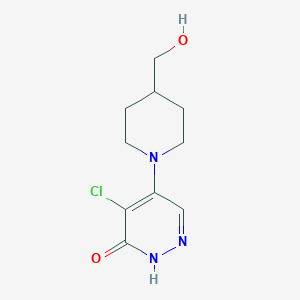
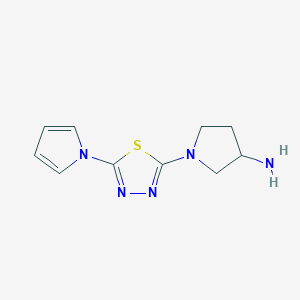
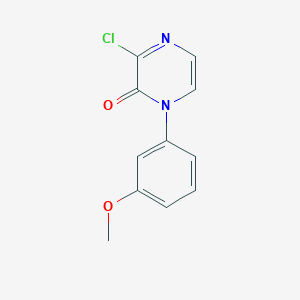

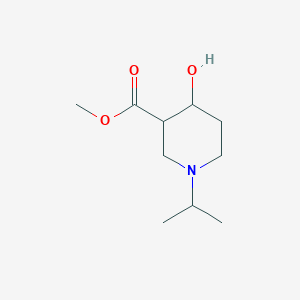
![6-(2-Methoxyethyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1478599.png)

![1-(3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1478603.png)